molecular formula C20H20N2 B6319085 N,N'-dibenzylbenzene-1,3-diamine CAS No. 111283-70-6

N,N'-dibenzylbenzene-1,3-diamine

Cat. No.: B6319085
CAS No.: 111283-70-6
M. Wt: 288.4 g/mol
InChI Key: RGSLUNYPVJQYPO-UHFFFAOYSA-N
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Description

N,N’-dibenzylbenzene-1,3-diamine: is an organic compound with the molecular formula C20H20N2. It is a derivative of benzene-1,3-diamine where both amine groups are substituted with benzyl groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-dibenzylbenzene-1,3-diamine typically involves the reaction of benzene-1,3-diamine with benzyl halides under basic conditions. A common method includes:

    Starting Materials: Benzene-1,3-diamine and benzyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or acetone.

    Procedure: Benzene-1,3-diamine is dissolved in the solvent, and benzyl chloride is added dropwise with continuous stirring. The mixture is then heated to reflux for several hours.

    Isolation: The product is isolated by filtration, washed with water, and purified by recrystallization from an appropriate solvent.

Industrial Production Methods: Industrial production methods for N,N’-dibenzylbenzene-1,3-diamine are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: N,N’-dibenzylbenzene-1,3-diamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can convert it to secondary amines.

    Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as alkoxides or thiolates in the presence of a suitable base.

Major Products:

    Oxidation: Benzylidene derivatives or nitriles.

    Reduction: Secondary amines.

    Substitution: Various substituted benzene-1,3-diamine derivatives.

Scientific Research Applications

N,N’-dibenzylbenzene-1,3-diamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N’-dibenzylbenzene-1,3-diamine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The benzyl groups can enhance its lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

    N,N’-dimethylbenzene-1,3-diamine: Similar structure but with methyl groups instead of benzyl groups.

    N,N’-diethylbenzene-1,3-diamine: Contains ethyl groups instead of benzyl groups.

    N,N’-dibenzylbenzene-1,4-diamine: Similar but with amine groups at the 1,4-positions.

Uniqueness: N,N’-dibenzylbenzene-1,3-diamine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with other molecules. The presence of benzyl groups can also affect its solubility and stability compared to other similar compounds.

Properties

IUPAC Name

1-N,3-N-dibenzylbenzene-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2/c1-3-8-17(9-4-1)15-21-19-12-7-13-20(14-19)22-16-18-10-5-2-6-11-18/h1-14,21-22H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGSLUNYPVJQYPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC(=CC=C2)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50436335
Record name N,N'-dibenzylbenzene-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50436335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111283-70-6
Record name N,N'-dibenzylbenzene-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50436335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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